N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as BAY 43-9006 or Sorafenib. This compound has been extensively studied for its potential applications in the treatment of cancer and other diseases.
Mécanisme D'action
BAY 43-9006 works by inhibiting the activity of several kinases involved in tumor growth and angiogenesis. It targets the RAF/MEK/ERK signaling pathway, which is commonly activated in cancer cells. BAY 43-9006 also inhibits the activity of VEGFR-2 and PDGFR, which are involved in angiogenesis. By targeting multiple signaling pathways, BAY 43-9006 has been shown to be effective in inhibiting tumor growth and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases involved in tumor growth and angiogenesis. It also inhibits the production of cytokines and growth factors involved in tumor growth. BAY 43-9006 has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 43-9006 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in the treatment of cancer. It is also commercially available, making it easy to obtain for research purposes. However, there are also limitations to using BAY 43-9006 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, the mechanism of action of BAY 43-9006 is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of BAY 43-9006. One direction is to further study its potential applications in the treatment of other diseases such as hepatitis C and rheumatoid arthritis. Another direction is to study its potential applications in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of BAY 43-9006 and to develop more specific inhibitors of its target kinases.
Applications De Recherche Scientifique
BAY 43-9006 has been extensively studied for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. BAY 43-9006 works by targeting multiple signaling pathways involved in tumor growth and angiogenesis. It has also been studied for its potential applications in the treatment of other diseases such as hepatitis C and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-21(19,20)17-13-6-4-11(5-7-13)15(18)16-14-9-10-2-3-12(14)8-10/h4-7,10,12,14,17H,2-3,8-9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJBDBZNSLAVGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CC3CCC2C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.